molecular formula C9H10N4S B2370769 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile CAS No. 295363-25-6

3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile

Cat. No.: B2370769
CAS No.: 295363-25-6
M. Wt: 206.27
InChI Key: YWBXHYBZJOQQCA-UHFFFAOYSA-N
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Description

3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile typically involves the reaction of 2-aminothiazole with cyanoethyl reagents under controlled conditions. One common method includes the cyanoacetylation of amines, where the amine group of 2-aminothiazole reacts with cyanoacetic acid derivatives . The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry techniques, such as using water as a solvent, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyanoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazole ring or the cyanoethyl group .

Scientific Research Applications

3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive thiazole ring.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile is unique due to its specific cyanoethyl and thiazole functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[2-cyanoethyl(1,3-thiazol-2-yl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-3-1-6-13(7-2-4-11)9-12-5-8-14-9/h5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBXHYBZJOQQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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